molecular formula C18H15ClF4N2O3 B250943 N-[5-(butanoylamino)-2-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

N-[5-(butanoylamino)-2-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

Cat. No.: B250943
M. Wt: 418.8 g/mol
InChI Key: WIECOVXMCUVCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(butanoylamino)-2-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide, also known as BCTMB, is a synthetic compound that has been extensively studied for its potential use in scientific research. BCTMB is a member of the benzamide class of compounds, which are known to have a wide range of biological activities.

Mechanism of Action

N-[5-(butanoylamino)-2-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide acts as a selective antagonist of the dopamine D3 receptor, which is involved in reward, motivation, and addiction. This compound binds to the D3 receptor and prevents dopamine from binding, leading to a decrease in dopamine signaling. This mechanism of action has been implicated in the anti-cancer and anti-addiction effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to decreased tumor growth. In the brain, this compound decreases dopamine signaling, which has been implicated in the anti-addiction effects of the compound. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[5-(butanoylamino)-2-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has several advantages for lab experiments, including its high purity and specificity for the dopamine D3 receptor. However, this compound has some limitations, including its relatively low potency and the need for high concentrations to achieve biological effects.

Future Directions

There are several future directions for research on N-[5-(butanoylamino)-2-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide. One area of interest is the development of more potent and selective compounds that target the dopamine D3 receptor. Another area of interest is the investigation of the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases. Additionally, this compound may have potential applications in the treatment of addiction and other neurological disorders.

Synthesis Methods

The synthesis of N-[5-(butanoylamino)-2-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide involves several steps, starting with the reaction of 2,3,5,6-tetrafluoro-4-methoxyaniline with butyryl chloride to form N-(butanoyl)-2,3,5,6-tetrafluoro-4-methoxyaniline. This intermediate is then reacted with 2-chloro-5-nitrobenzoic acid to form this compound. The synthesis method has been optimized to yield high purity this compound.

Scientific Research Applications

N-[5-(butanoylamino)-2-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has been used in various scientific research studies, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been used to study the role of dopamine receptors in addiction and other neurological disorders. This compound has also been used in drug discovery to develop new compounds with similar biological activity.

Properties

Molecular Formula

C18H15ClF4N2O3

Molecular Weight

418.8 g/mol

IUPAC Name

N-[5-(butanoylamino)-2-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

InChI

InChI=1S/C18H15ClF4N2O3/c1-3-4-11(26)24-8-5-6-9(19)10(7-8)25-18(27)12-13(20)15(22)17(28-2)16(23)14(12)21/h5-7H,3-4H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

WIECOVXMCUVCQR-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F

Origin of Product

United States

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